2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide
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Overview
Description
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes chloro and trifluoromethyl groups attached to a phenylacetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide typically involves multiple steps. One common method includes the reaction of 4-chloro-2-(trifluoromethyl)phenyl isocyanate with a suitable amine under controlled conditions . The reaction is usually carried out in a nonchlorinated organic solvent at temperatures ranging from 20°C to 60°C . The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures to yield the final compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for temperature and pressure control is common to maintain the consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium tert-butoxide or potassium tert-butoxide are commonly used for substitution reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride are employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups play a crucial role in its activity by influencing the compound’s binding affinity to its targets. The exact pathways and molecular targets are still under investigation, but it is believed that the compound exerts its effects through modulation of specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-(trifluoromethyl)phenyl isocyanate
- N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Uniqueness
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide is unique due to its specific combination of chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F3NO/c16-10-6-7-12(11(8-10)15(18,19)20)21-14(22)13(17)9-4-2-1-3-5-9/h1-8,13H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHBXCVZORPLOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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